molecular formula C18H17N3OS3 B5499861 2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE

2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE

Cat. No.: B5499861
M. Wt: 387.5 g/mol
InChI Key: FABYJJXWDNRPJA-UHFFFAOYSA-N
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Description

2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of thiadiazoles

Properties

IUPAC Name

N-(1-phenylethyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c1-13(14-8-4-2-5-9-14)19-16(22)12-24-17-20-21(18(23)25-17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABYJJXWDNRPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiol with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles .

Scientific Research Applications

2-[(4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern and the presence of both phenyl and acetamide groups. Similar compounds include:

  • 2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
  • 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiol
  • N-(1-phenylethyl)acetamide

These compounds share structural similarities but differ in their functional groups and overall reactivity, which can lead to different biological and chemical properties .

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